2(s)-Amino-6-boronohexanoic acid

Catalog No.
S005270
CAS No.
222638-65-5
M.F
C6H14BNO4
M. Wt
174.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2(s)-Amino-6-boronohexanoic acid

CAS Number

222638-65-5

Product Name

2(s)-Amino-6-boronohexanoic acid

IUPAC Name

(2S)-2-amino-6-boronohexanoic acid

Molecular Formula

C6H14BNO4

Molecular Weight

174.99 g/mol

InChI

InChI=1S/C6H14BNO4/c8-5(6(9)10)3-1-2-4-7(11)12/h5,11-12H,1-4,8H2,(H,9,10)/t5-/m0/s1

InChI Key

HFKKMXCOJQIYAH-YFKPBYRVSA-N

SMILES

B(CCCCC(C(=O)O)N)(O)O

Synonyms

6-borono-L-norleucine

Canonical SMILES

B(CCCCC(C(=O)O)N)(O)O

Isomeric SMILES

B(CCCC[C@@H](C(=O)O)N)(O)O

Description

The exact mass of the compound 2(s)-Amino-6-boronohexanoic acid is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of organoboron compound in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2(S)-Amino-6-boronohexanoic acid, also known as ABH, is a small molecule with significant potential in scientific research. Its primary area of interest lies in its ability to inhibit arginase, an enzyme that plays a crucial role in various biological processes [].

Inhibition of Arginase for Inflammatory Disease Research

Studies have shown that ABH acts as a highly potent and specific arginase inhibitor []. Arginase is responsible for breaking down L-arginine, an amino acid involved in numerous physiological functions, including the production of nitric oxide (NO) and polyamines. By inhibiting arginase, ABH disrupts this breakdown process, leading to increased levels of L-arginine. This, in turn, can modulate various cellular pathways with potential therapeutic implications [].

2(S)-Amino-6-boronohexanoic acid is an organoboron compound classified as a non-proteinogenic L-alpha-amino acid. It is structurally related to L-norleucine, with a boron atom substituting at the C-6 position. The compound is notable for its role as a selective competitive inhibitor of arginase, an enzyme that catalyzes the hydrolysis of L-arginine to urea and L-ornithine. This inhibition has significant implications in various biological systems, particularly in the context of vascular function and immune response modulation .

Chemical Properties

  • Chemical Formula: C₆H₁₅BNO₅
  • Molecular Weight: 191.998 g/mol
  • IUPAC Name: [(5S)-5-amino-5-carboxypentyl]trihydroxyboranuide
  • Solubility: 2.83 mg/mL in water
  • pKa Values: Strongest acidic pKa of 1.9 and strongest basic pKa of 9.53 .

ABH acts as a competitive inhibitor of the enzyme arginase. Arginase plays a crucial role in the breakdown of L-arginine, an amino acid involved in various biological processes, including nitric oxide production and immune response. ABH competes with L-arginine for the binding site on arginase, preventing the enzyme from cleaving L-arginine. This results in increased L-arginine levels and its downstream effects [].

Studies suggest that ABH can be effective in reducing airway inflammation and fibrosis in animal models of chronic obstructive pulmonary disease (COPD) by modulating arginase activity [].

Due to its boronic acid functionality. Key reactions include:

  • Oxidation: The boronic acid group can undergo oxidation, leading to the formation of boronic esters.
  • Complexation: The boron atom can form complexes with diols and other Lewis bases, which is utilized in various synthetic applications.
  • Substitution Reactions: The amino and carboxylic acid groups can participate in typical amine and carboxylic acid reactions, such as amidation and esterification .

The primary biological activity of 2(S)-amino-6-boronohexanoic acid is its function as an arginase inhibitor. This inhibition has been linked to:

  • Improved Erectile Function: Studies have demonstrated that chronic administration enhances erectile hemodynamics in aged rats by modulating arginase activity .
  • Cancer Immunotherapy: Its role as an arginase inhibitor has been explored in cancer treatment, where it may enhance immune responses against tumors by increasing the availability of L-arginine for nitric oxide synthesis .

Several synthetic routes have been developed for 2(S)-amino-6-boronohexanoic acid:

  • Boronic Acid Synthesis: Involves the reaction of L-norleucine with boron reagents under controlled conditions.
  • Ugi Reaction: Utilizes a multi-component reaction involving an isocyanide, aldehyde, and amine to introduce the boron functionality.
  • Modification of Existing Amino Acids: Chemical modifications on known amino acids can yield derivatives like 2(S)-amino-6-boronohexanoic acid .

The applications of 2(S)-amino-6-boronohexanoic acid span various fields:

  • Pharmaceuticals: Used as a research tool for studying arginase's role in physiology and pathology.
  • Cancer Therapy: Investigated for its potential in enhancing the efficacy of immune checkpoint inhibitors.
  • Vascular Health Research: Explored for its effects on endothelial function and cardiovascular health .

Interaction studies have focused on how 2(S)-amino-6-boronohexanoic acid affects arginase activity across different organ systems:

  • Erectile Function Studies: Demonstrated significant improvements in erectile function metrics when administered chronically in animal models.
  • Cancer Models: Shown to enhance anti-tumor immunity by modulating arginase activity, thereby affecting the tumor microenvironment and immune cell behavior .

Similar Compounds

Several compounds share structural or functional similarities with 2(S)-amino-6-boronohexanoic acid. These include:

Compound NameStructure/FunctionalityUnique Feature
S-(2-Boronoethyl)-L-cysteineBoronic acid derivative with cysteine backboneInhibits arginase with different mechanisms
2-Amino-6-boronoethyl-L-cysteineSimilar structure to 2(S)-amino-6-boronohexanoicFocused on metabolic pathways
N-substituted amino acidsVarious substitutions on amino acidsPotentially altered pharmacokinetics
Boronic acid-based prodrugsProdrug forms that release active compoundsEnhanced bioavailability

These compounds highlight the unique position of 2(S)-amino-6-boronohexanoic acid within the broader context of arginase inhibitors, emphasizing its specific applications and mechanisms of action in biological systems .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

175.1015881 g/mol

Monoisotopic Mass

175.1015881 g/mol

Heavy Atom Count

12

Appearance

Assay:≥95%A crystalline solid

UNII

4X6P7ZQE7D

Wikipedia

2(S)-amino-6-boronohexanoic acid

Dates

Modify: 2023-09-13

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